

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

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Compound of Interest

Compound Name: *N*-(2-Hydroxy-5-nitrophenyl)acetamide

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N-(2-Hydroxy-5-nitrophenyl)acetamide (C₈H₈N₂O₄) is a substituted aromatic compound of significant interest in chemical synthesis and drug development.[1][2][3] Its structure incorporates several key functional groups: a phenolic hydroxyl (-OH), a secondary amide (-NHCOCH₃), a nitro group (-NO₂), and a substituted benzene ring. Infrared (IR) spectroscopy serves as a powerful and accessible analytical technique to confirm the identity and structural integrity of this molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can obtain a unique spectral "fingerprint" that directly corresponds to the functional groups present.[4]

This guide provides a detailed analysis of the expected IR spectrum of **N-(2-Hydroxy-5-nitrophenyl)acetamide**, explains the causality behind the spectral features, and presents a validated protocol for obtaining high-quality data for solid-state samples.

Molecular Structure and Key Vibrational Modes

The functionality of **N-(2-Hydroxy-5-nitrophenyl)acetamide** is dictated by the interplay of its constituent groups. The relative positions of the hydroxyl, amide, and nitro substituents on the aromatic ring influence the electronic environment and hydrogen bonding possibilities, which in turn affect the vibrational frequencies of their bonds.

The primary vibrational modes that give rise to characteristic IR absorption bands are stretching (changes in bond length) and bending (changes in bond angle). The energy required for these vibrations corresponds to the mid-infrared region of the electromagnetic spectrum.[4]

Caption: Molecular structure of **N-(2-Hydroxy-5-nitrophenyl)acetamide** with key functional groups.

Comprehensive Spectral Interpretation

The IR spectrum of **N-(2-Hydroxy-5-nitrophenyl)acetamide** is a composite of absorptions from its various functional groups. The analysis below deconstructs the spectrum into its constituent parts, providing expected wavenumber ranges and justifications for these assignments.

Hydroxyl (-OH) and Amide (N-H) Stretching Region (3600 - 3100 cm^{-1})

- **Phenolic O-H Stretch:** For phenols, a sharp "free" O-H stretching band is typically observed around 3600 cm^{-1} .^[5] However, in the solid state, extensive intermolecular hydrogen bonding is expected. This interaction weakens the O-H bond, causing the absorption band to broaden significantly and shift to a lower frequency, typically appearing in the $3550 - 3200 \text{ cm}^{-1}$ range.^[6] The presence of ortho- and para- substituents also influences this frequency.^[7]
- **Amide N-H Stretch:** Secondary amides (R-NH-CO-R') exhibit a single N-H stretching vibration. In the solid state, hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of another is prevalent. This results in a moderate to strong absorption band typically found between 3350 cm^{-1} and 3180 cm^{-1} .^[8] This peak may overlap with the broad O-H absorption, sometimes appearing as a sharper feature on the shoulder of the hydroxyl band.

Aromatic and Alkyl C-H Stretching Region (3100 - 2850 cm^{-1})

- **Aromatic C-H Stretch:** The stretching vibrations of C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm^{-1} (e.g., $3100 - 3030 \text{ cm}^{-1}$).^[6] These absorptions are usually of weak to medium intensity.
- **Methyl C-H Stretch:** The C-H bonds of the acetamide's methyl ($-\text{CH}_3$) group undergo symmetric and asymmetric stretching. These absorptions are expected in the $2950 - 2850 \text{ cm}^{-1}$ range and are typically of medium intensity.^[6]

Carbonyl and Amide I Region (1700 - 1630 cm^{-1})

- Amide I (C=O Stretch): This is one of the most intense and reliable bands in the spectrum. The C=O stretching vibration of a secondary amide in the solid state is typically found in the 1680 - 1630 cm^{-1} range.[6][8] Its exact position is sensitive to hydrogen bonding, which slightly lowers the frequency compared to a "free" carbonyl. The Amide I band is a key diagnostic marker for the presence of the amide functionality.[9]

Aromatic, Nitro, and Amide II Region (1620 - 1290 cm^{-1})

- Aromatic C=C Stretch: The benzene ring has characteristic in-plane C=C stretching vibrations that result in two or three bands of variable intensity around 1600 cm^{-1} and 1500 cm^{-1} . [5][10]
- Nitro N-O Stretches: Aromatic nitro compounds display two distinct and strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds.
 - Asymmetric Stretch: A strong band is expected in the 1550 - 1475 cm^{-1} region. [11][12]
 - Symmetric Stretch: A medium-to-strong band appears in the 1360 - 1290 cm^{-1} range. [11] These two absorptions are highly characteristic of the nitro group.
- Amide II Band: This band, appearing between 1590-1650 cm^{-1} and 1500-1560 cm^{-1} for primary and secondary amides respectively, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. [10][13] In **N-(2-Hydroxy-5-nitrophenyl)acetamide**, this band may overlap with the aromatic C=C and asymmetric nitro stretches, complicating its definitive assignment without spectral deconvolution.

Fingerprint Region (< 1500 cm^{-1})

This region contains a complex array of bending and stretching vibrations, including C-O, C-N, and C-C single bond stretches, as well as various C-H bending modes. [10] While individual peak assignment can be challenging, the overall pattern is unique to the molecule, making it invaluable for confirming identity by matching against a reference spectrum. [14] Notable vibrations include the strong C-O stretch from the phenolic group (around 1250-970 cm^{-1}) and C-H out-of-plane bending from the aromatic ring (900-690 cm^{-1}), which can provide information on the substitution pattern. [10]

Data Presentation: Summary of Characteristic IR Absorptions

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3550 - 3200	O-H Stretch (H-bonded)	Phenolic Hydroxyl	Strong, Broad
3350 - 3180	N-H Stretch (H-bonded)	Secondary Amide	Medium to Strong
3100 - 3030	C-H Stretch	Aromatic Ring	Weak to Medium
2950 - 2850	C-H Stretch	Methyl (-CH ₃)	Medium
1680 - 1630	C=O Stretch (Amide I)	Secondary Amide	Very Strong
~1600 & ~1500	C=C Stretch	Aromatic Ring	Medium to Weak
1550 - 1475	N-O Asymmetric Stretch	Nitro Group	Strong
1560 - 1500	N-H Bend + C-N Stretch (Amide II)	Secondary Amide	Medium to Strong
1360 - 1290	N-O Symmetric Stretch	Nitro Group	Strong
1250 - 970	C-O Stretch	Phenolic Hydroxyl	Strong
900 - 680	C-H Out-of-Plane Bend	Aromatic Ring	Strong

Experimental Protocol: Solid-State IR Analysis via KBr Pellet

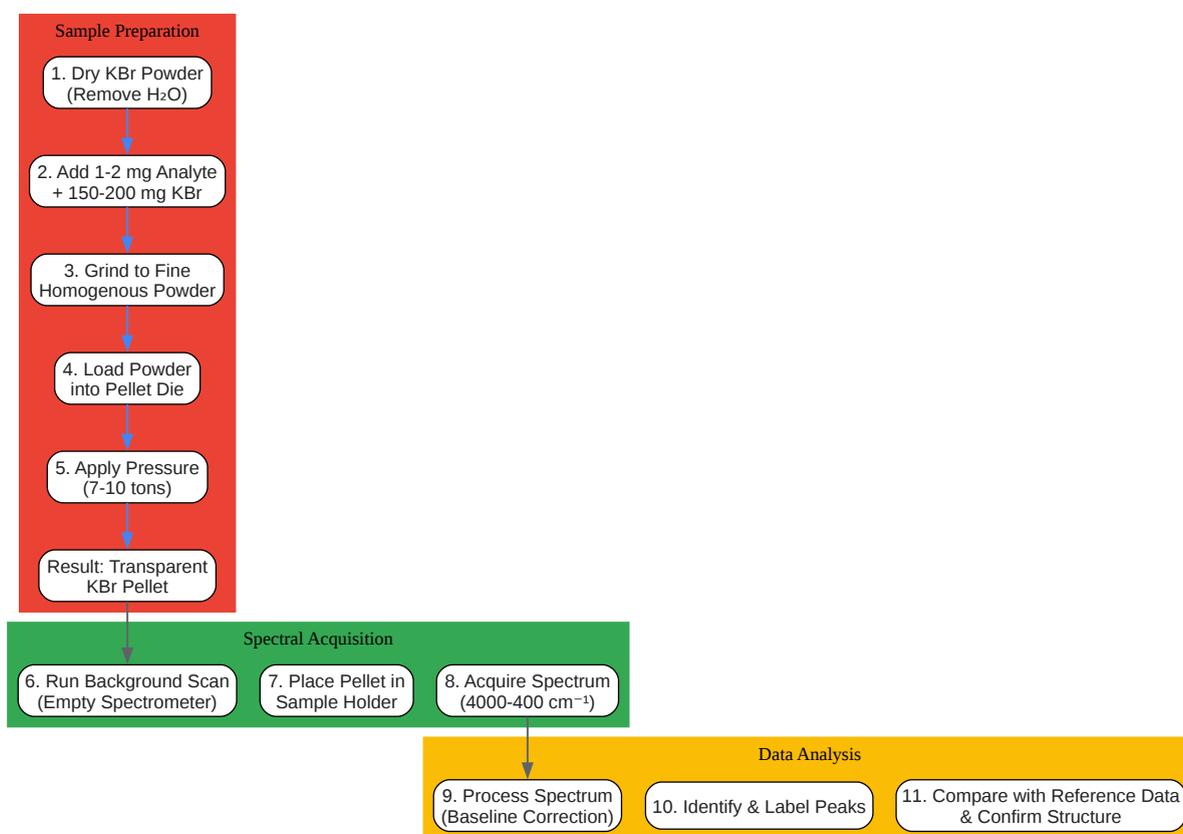
This protocol describes a self-validating method for preparing a high-quality potassium bromide (KBr) pellet for transmission FTIR analysis. The primary objective is to create a non-absorbing, transparent matrix in which the analyte is finely dispersed to minimize light scattering and

produce a clean spectrum.[15][16] An alternative method is the Nujol mull technique, where the solid is ground with mineral oil.[17][18][19]

Step-by-Step Methodology

- Materials and Equipment:
 - **N-(2-Hydroxy-5-nitrophenyl)acetamide** (analyte)
 - FTIR-grade Potassium Bromide (KBr), desiccated
 - Agate mortar and pestle
 - Spatula
 - Pellet press with die set
 - FTIR Spectrometer
- Preparation of the KBr Pellet:
 - **Drying:** Gently heat the KBr powder in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator. This is a critical step to remove adsorbed water, which shows a very broad O-H absorption around 3400 cm^{-1} and a bending mode near 1640 cm^{-1} , potentially obscuring key sample peaks.
 - **Grinding:** Place approximately 1-2 mg of the analyte and 150-200 mg of the dried KBr into the agate mortar.
 - **Mixing & Pulverizing:** Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This reduces particle size to minimize scattering of the IR beam.[20]
 - **Loading the Die:** Carefully transfer the powder into the pellet die, ensuring an even distribution across the surface.
 - **Pressing:** Place the die into the hydraulic press. Evacuate the die under vacuum (if available) to remove trapped air. Apply pressure (typically 7-10 tons) for several minutes.

- Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, inadequate pressure, or moisture contamination.
- Spectral Acquisition:
 - Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This measures the spectrum of the instrument's environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.
 - Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
 - Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber (cm⁻¹).
 - Use the spectrometer software to identify and label the major absorption peaks.
 - Compare the peak positions with the expected values detailed in the interpretation section to confirm the presence of the required functional groups and verify the compound's identity.



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Caption: Experimental workflow for solid-state FTIR analysis using the KBr pellet technique.

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